3-(6-Tert-butylpyridazin-3-yl)-1-methyl-1-(2,2,2-trifluoroethyl)urea
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Overview
Description
3-(6-Tert-butylpyridazin-3-yl)-1-methyl-1-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyridazine ring substituted with a tert-butyl group at the 6-position, a methyl group at the 1-position, and a trifluoroethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Tert-butylpyridazin-3-yl)-1-methyl-1-(2,2,2-trifluoroethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Urea Formation: The final step involves the reaction of the pyridazine derivative with methyl isocyanate and 2,2,2-trifluoroethylamine to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Tert-butylpyridazin-3-yl)-1-methyl-1-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
3-(6-Tert-butylpyridazin-3-yl)-1-methyl-1-(2,2,2-trifluoroethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Tert-butylpyridazin-3-yl)-1-methyl-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(6-Tert-butylpyridazin-3-yl)-1-methylurea: Similar structure but lacks the trifluoroethyl group.
3-(6-Tert-butylpyridazin-3-yl)-1-(2,2,2-trifluoroethyl)urea: Similar structure but lacks the methyl group.
Uniqueness
3-(6-Tert-butylpyridazin-3-yl)-1-methyl-1-(2,2,2-trifluoroethyl)urea is unique due to the presence of both the trifluoroethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
3-(6-tert-butylpyridazin-3-yl)-1-methyl-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c1-11(2,3)8-5-6-9(18-17-8)16-10(20)19(4)7-12(13,14)15/h5-6H,7H2,1-4H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRNFKMHNQNWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)NC(=O)N(C)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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